molecular formula C28H32N2O4S B11458876 6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-phenethyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11458876
M. Wt: 492.6 g/mol
InChI Key: HOYSKIFQSHEUKF-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes methoxy groups and a phenylethyl side chain. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs.

Chemical Reactions Analysis

Scientific Research Applications

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity . This compound may also interact with various signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C28H32N2O4S

Molecular Weight

492.6 g/mol

IUPAC Name

6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C28H32N2O4S/c1-31-24-11-7-8-12-25(24)34-19-23-22-18-27(33-3)26(32-2)17-21(22)14-16-30(23)28(35)29-15-13-20-9-5-4-6-10-20/h4-12,17-18,23H,13-16,19H2,1-3H3,(H,29,35)

InChI Key

HOYSKIFQSHEUKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NCCC4=CC=CC=C4)OC)OC

Origin of Product

United States

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